2,6-Difluorobenzyl alcohol
Overview
Description
2,6-Difluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6F2O and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Phosphodiesterase Inhibitors : 2,6-Difluorobenzyl alcohol derivatives, particularly 9-(2,6-difluorobenzyl)-9H-purines, have been found to inhibit phosphodiesterase isozymes effectively, especially PDE2 and PDE4 (Kozai & Maruyama, 1999).
Rotational Spectrum Analysis : The rotational spectrum of 2,5-difluorobenzyl alcohol, a related compound, has been studied to understand molecular structure and interactions, including hydrogen bonding (Evangelisti, Favero, & Caminati, 2010).
RORγt Inverse Agonists : 2,6-Difluorobenzyl ether derivatives of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones, which are more potent than alcohol derivatives, have been developed as RORγt inverse agonists for treating inflammatory diseases. These compounds showed high selectivity and oral bioavailability in mice (Duan et al., 2020).
Stereochemical Additions in Organic Synthesis : Enantiomerically pure syn-2-amino alcohols have been prepared using diethylzinc additions to chiral alpha-(dibenzylamino) aldehydes, demonstrating the utility of benzyl alcohol derivatives in stereochemical control (Andrés et al., 1996).
Fluorination Reagents : Compounds like ∝,∝-difluorobenzyl(dimethyl)amine have been used as fluorinating reagents to replace hydroxyl groups in alcohols by fluorine atoms, showcasing the role of difluorobenzyl alcohol derivatives in organic synthesis (Dmowski & Kamiński, 1983).
Oxidation Mechanism Studies : The reaction mechanism of benzyl alcohol derivatives with iron(IV)-oxo complexes has been explored, revealing insights into hydrogen atom transfer and electron transfer processes (Morimoto et al., 2012).
Protein Labeling and Crosslinking : 2-Nitrobenzyl alcohol derivatives, which bear structural resemblance to difluorobenzyl alcohols, have been used for photoaffinity labeling and crosslinking of biomolecules with amine selectivity, beneficial in drug discovery and protein engineering (Wang et al., 2020).
Vibrational Spectroscopy Studies : Detailed vibrational (IR and Raman) and computational analysis of difluorobenzyl alcohol derivatives have provided insights into their molecular properties and behavior (Prabhakaran & Jaffar, 2017).
Organometallic Chemistry : Zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands have been synthesized, with difluorobenzyl alcohols playing a role in the development of such complexes (Tsukahara & Swenson, 1997).
Safety and Hazards
Mechanism of Action
Target of Action
2,6-Difluorobenzyl alcohol is a type of organic compound known as benzyl alcohols . These compounds contain the phenylmethanol substructure . .
Mode of Action
It is known that benzyl alcohols interact with their targets to exert their effects .
Biochemical Pathways
It is known that benzyl alcohols can interact with various biochemical pathways due to their phenylmethanol substructure .
Result of Action
It is known that benzyl alcohols can have various effects at the molecular and cellular level due to their interaction with their targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Properties
IUPAC Name |
(2,6-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVICICZQETYOGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172558 | |
Record name | 2,6-Difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-18-7 | |
Record name | 2,6-Difluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorobenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluorobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.887 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIFLUOROBENZYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ48WF86A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of a 2,6-Difluorobenzyl group into purine analogs influence their biological activity?
A1: Research indicates that incorporating a 2,6-Difluorobenzyl group at the 9-position of purine analogs can significantly impact their ability to inhibit phosphodiesterase (PDE) isozymes []. Specifically, studies have demonstrated that both 2-chloro-9-(2,6-difluorobenzyl)adenine and 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine exhibit good inhibitory activity against PDE2, in addition to PDE4 []. This suggests that the 2,6-Difluorobenzyl group plays a crucial role in enhancing the binding affinity and selectivity of these compounds towards specific PDE isozymes.
Q2: Can 2,6-Difluorobenzyl alcohol be metabolized, and if so, what are the potential implications for bioaccumulation?
A2: Studies on ricefish (Oryzias latipes) have revealed that this compound, a metabolite of the herbicide methiozolin, exhibits a lower bioaccumulation potential compared to the parent compound []. While methiozolin itself demonstrated a high bioconcentration factor, indicating potential for bioaccumulation, its metabolite this compound was found to be one of several minor metabolites with a significantly lower total radioactivity residue (<3.4%) []. This suggests that the metabolic breakdown of methiozolin into this compound and other minor metabolites may contribute to a reduced risk of bioaccumulation in aquatic organisms.
Q3: How can the conformational properties of this compound be studied using NMR spectroscopy?
A3: Nuclear magnetic resonance (NMR) spectroscopy, particularly the analysis of through-space spin-spin coupling constants (5J), provides valuable insights into the conformational preferences of molecules like this compound []. Research suggests that the 5J coupling constant between the fluorine atoms and methyl protons in 2,6-disubstituted benzyl derivatives can be correlated with the torsional angle of the substituent relative to the aromatic ring []. This information helps researchers understand the preferred spatial arrangements of the molecule, which can influence its interactions with other molecules and its overall biological activity.
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